2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-methoxyphenyl group and an ethylacetamide side chain substituted with a 4-chlorophenoxy moiety. Key features include:
- Thiazolo-triazole heterocycle: Known for metabolic stability and π-stacking interactions in drug design .
- 4-Methoxyphenyl group: Enhances lipophilicity and modulates electronic properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-17-6-2-14(3-7-17)20-24-21-26(25-20)16(13-30-21)10-11-23-19(27)12-29-18-8-4-15(22)5-9-18/h2-9,13H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFNRFVLMBSIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
This compound features a complex structure characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C21H22ClN4O3S
- Molecular Weight : 426.94 g/mol
- IUPAC Name : this compound
Anti-inflammatory Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anti-inflammatory properties. In a study evaluating various compounds within this class, it was found that those containing the 4-chlorophenyl moiety demonstrated marked inhibition of edema in a carrageenan-induced inflammation model. The percentage inhibition of edema was calculated using the formula:
For instance, one derivative showed an inhibition rate of approximately 75% at a dosage of 10 mg/kg . This suggests that the presence of the chlorophenyl group is crucial for enhancing anti-inflammatory effects.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds have shown promising results against different cancer cell lines. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HL-60 (leukemia).
- IC50 Values : Some derivatives exhibited IC50 values less than 10 µM against A549 cells, indicating potent cytotoxic activity .
The mechanism appears to involve the induction of apoptosis in cancer cells and modulation of key signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances anti-inflammatory activity |
| Methoxyphenyl Substituent | Contributes to anticancer efficacy |
| Thiazole Ring | Essential for cytotoxic activity |
Case Studies
-
Case Study on Anti-inflammatory Effects :
- In a controlled experiment involving carrageenan-induced paw edema in rats, the compound was administered at varying doses. The highest dose resulted in a significant reduction in paw swelling compared to controls.
-
Case Study on Anticancer Activity :
- A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested against leukemia cell lines. The presence of both chlorophenyl and methoxyphenyl groups was correlated with increased cytotoxicity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural features, synthesis routes, and spectral data of the target compound with analogs from the evidence:
Key Observations:
- Substituent Impact: The 4-chlorophenoxy group in the target compound may improve halogen bonding compared to the naphthalenyloxy group in 6m, which increases steric bulk but reduces polarity .
- Synthetic Routes : Click chemistry (e.g., ) and 1,3-dipolar cycloaddition (e.g., ) are common for triazole derivatives, but the thiazolo-triazole core likely requires multistep synthesis involving thioamide cyclization .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The 4-methoxyphenyl group increases logP compared to nitroquinoxaline derivatives (e.g., 11g in ), which may enhance membrane permeability .
- Solubility : The acetamide side chain improves aqueous solubility relative to purely aromatic systems (e.g., 763107-11-5 in ) .
- Metabolic Stability : Thiazolo-triazole cores resist oxidative degradation better than imidazo-thiazoles (e.g., ), as seen in microsomal stability assays .
Q & A
Q. What are the critical steps and conditions for synthesizing 2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide with high purity?
- Methodological Answer : The synthesis typically involves: (i) Condensation of the thiazolo-triazole core with a 4-methoxyphenyl substituent using copper-catalyzed click chemistry under inert conditions (e.g., nitrogen atmosphere). (ii) Coupling of the intermediate with 4-chlorophenoxyacetic acid via amide bond formation, employing coupling agents like EDC/HOBt in DMF at 0–5°C to minimize side reactions. (iii) Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Key parameters include controlled reaction temperatures (e.g., 50–60°C for cyclization steps) and solvent selection (DMF for solubility, acetonitrile for polar intermediates). Purity is validated using HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the thiazolo-triazole core and acetamide side chain. Aromatic regions (δ 6.8–8.2 ppm) confirm substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC with UV detection (λ = 254 nm): Assesses purity and detects residual solvents.
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
Cross-referencing with synthetic intermediates helps resolve overlapping signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) to rule out variability.
- Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects that may skew results.
- Metabolite Screening : LC-MS/MS analysis of incubated samples detects degradation products that may contribute to discrepancies.
- Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., inflammatory pathway enzymes) to validate binding hypotheses.
Contradictions often arise from assay-specific parameters (e.g., pH, redox conditions) or impurities in earlier synthetic batches .
Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in modulating inflammatory pathways?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq of treated vs. untreated macrophages identifies differentially expressed genes (e.g., TNF-α, IL-6).
- Western Blot/PAGE : Quantify phosphorylation states of signaling proteins (e.g., NF-κB, MAPK) to map pathway inhibition/activation.
- Covalent Binding Studies : Use clickable probes (e.g., alkyne-tagged analogs) coupled with fluorescence microscopy to track target engagement.
- CRISPR-Cas9 Knockout Models : Validate MoA by silencing candidate targets (e.g., COX-2) and assessing loss of activity.
Pharmacophore modeling based on the chlorophenoxy and triazole moieties can prioritize target families .
Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Methodological Answer :
- LogP Measurement : Shake-flask method or HPLC-derived logP to assess lipophilicity (Cl/F groups increase logP, enhancing membrane permeability).
- Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS.
- ProDrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility without altering target affinity.
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction, critical for dose adjustment in animal models.
PK parameters (t½, Cmax) should be correlated with in vitro efficacy data to establish therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
